Lipophilicity (XLogP3) Differentiation from the Des‑Methyl Analog
The target compound exhibits a computed partition coefficient (XLogP3) of 3.3 . The des‑methyl analog N-(2,6‑dichlorophenyl)prop‑2‑enamide (CID 637674) has an XLogP3 of 2.9 . The 0.4 log‑unit increase conferred by the 3‑methyl group translates to an approximately 2.5‑fold higher partition coefficient, potentially enhancing membrane permeability and hydrophobic target engagement.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | N-(2,6‑dichlorophenyl)prop‑2‑enamide (des‑methyl analog): XLogP3 = 2.9 |
| Quantified Difference | +0.4 log units (≈2.5× increase in partition coefficient) |
| Conditions | XLogP3 algorithm, PubChem 2019.06.18 |
Why This Matters
Higher lipophilicity can improve passive cellular permeability and binding to hydrophobic protein pockets, making the methylated derivative preferable when intracellular target engagement is required.
- [1] PubChem. N-(2,6-dichloro-3-methylphenyl)prop-2-enamide. Compound Summary, CID 43616291. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1156750-77-4 View Source
- [2] PubChem. N-(2,6-dichlorophenyl)prop-2-enamide. Compound Summary, CID 637674. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/637674 View Source
